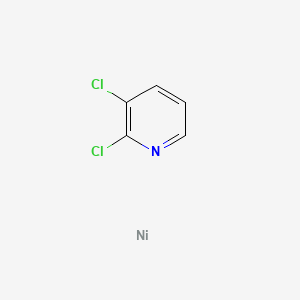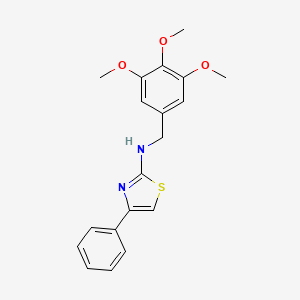
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a phenyl group and a 3,4,5-trimethoxybenzylamino group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- typically involves the formation of the thiazole ring followed by the introduction of the phenyl and 3,4,5-trimethoxybenzylamino substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres at low temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential bioactivity.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the bioactive nature of thiazole derivatives.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4,5-trimethoxybenzylamino group enhances its potential as a bioactive molecule, differentiating it from other thiazole derivatives .
Properties
CAS No. |
24050-97-3 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H20N2O3S/c1-22-16-9-13(10-17(23-2)18(16)24-3)11-20-19-21-15(12-25-19)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI Key |
QCXRCNJZQOUKCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


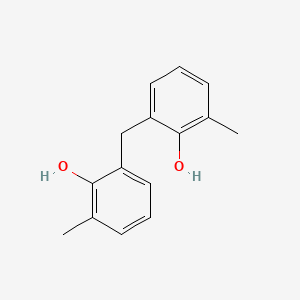
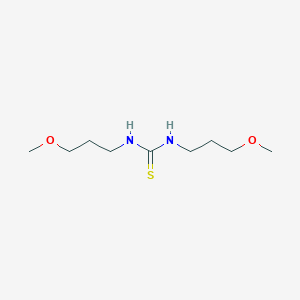
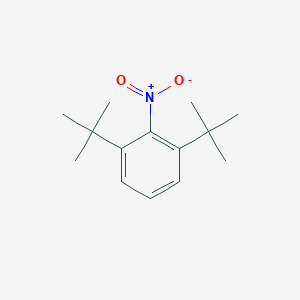
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
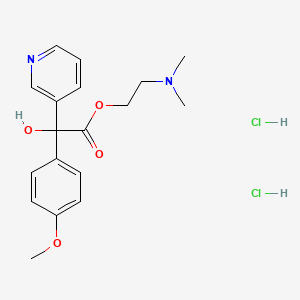
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
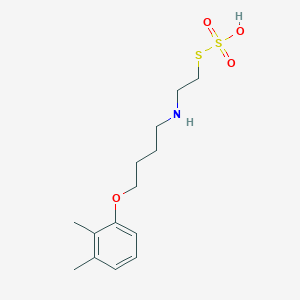
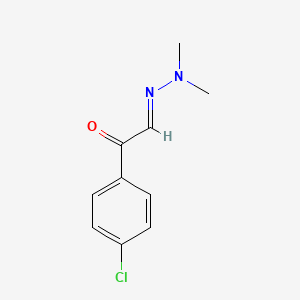
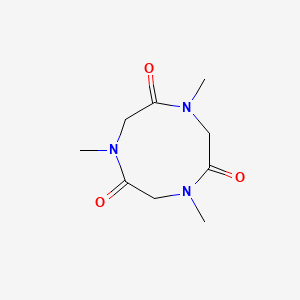


![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
